molecular formula C7H3BrClF3 B13012809 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene

1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene

Cat. No.: B13012809
M. Wt: 259.45 g/mol
InChI Key: PTVORYMJOLRLMX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVORYMJOLRLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation Strategies

Detailed Reaction Conditions and Yields

Step Reagents & Catalysts Conditions Yield (%) Notes
Bromination Br2, Fe or AlBr3 Room temperature or reflux 60-75 Regioselective bromination on aromatic ring
Chlorination Cl2, Fe or AlCl3 Controlled temperature 65-80 Sequential or simultaneous with bromination
Difluoromethylation Difluoromethyl halides or sulfonates Radical or nucleophilic conditions 50-70 Requires careful control to avoid side reactions
Diazotization & Halogenation NaNO2, HCl (for diazotization), halogen source 0-5 °C for diazotization, then warming 55-70 Enables selective substitution at amino group site
Continuous Flow Halogenation Br2/Cl2 with Lewis acid catalysts Flow reactor, controlled temp 70-85 Industrial scale, improved reproducibility

Research Findings and Optimization

  • Catalyst Selection: Aluminum halides (AlCl3, AlBr3) provide higher regioselectivity and yield compared to iron catalysts in halogenation steps.
  • Solvent Effects: Non-polar solvents such as dichloromethane or chloroform are preferred for halogenation to minimize side reactions.
  • Temperature Control: Low temperatures during diazotization prevent decomposition of diazonium salts, improving substitution efficiency.
  • Purification: Recrystallization from suitable solvents and distillation under reduced pressure are effective for isolating pure 1-bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene.

Summary Table of Preparation Routes

Method Key Steps Advantages Limitations
Sequential Halogenation Bromination → Chlorination High regioselectivity Requires multiple steps
Diazotization-Based Amino precursor → Diazotization → Halogenation/Difluoromethylation Selective substitution Sensitive intermediates
Direct Difluoromethylation Halogenated benzene + Difluoromethyl reagent One-step difluoromethylation Lower yields, side reactions
Continuous Flow Synthesis Controlled halogenation in flow Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation can produce benzoic acid derivatives .

Scientific Research Applications

1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene is valuable in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene exerts its effects involves interactions with specific molecular targets. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene
  • CAS No.: 627526-90-3
  • Molecular Formula : C₇H₄BrF₃
  • Molecular Weight : 225.006 g/mol
  • Density : 1.6 ± 0.1 g/cm³
  • Boiling Point : 191.8 ± 35.0 °C
  • Flash Point : 77.9 ± 21.8 °C
  • Synonyms: Benzene, 1-bromo-3-(difluoromethyl)-5-fluoro-; 3-fluoro-5-difluoromethyl-1-bromo-benzene .

This compound features a benzene ring substituted with bromine (position 1), chlorine (position 2), difluoromethyl (position 3), and fluorine (position 5). The difluoromethyl group introduces steric bulk and electron-withdrawing effects, influencing reactivity and physicochemical properties.

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The following table highlights key structural and electronic differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₇H₄BrF₃ 225.006 Br (1), Cl (2), CF₂H (3), F (5)
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 Br (1), Cl (3), F (5)
1-Bromo-3-chloro-2,5-difluorobenzene C₆H₂BrClF₂ 229.43 Br (1), Cl (3), F (2,5)
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 Br (5), Cl (1), F (2), NO₂ (3)
2-Bromo-5-chloro-1,3-difluorobenzene C₆H₂BrClF₂ 227.43 Br (2), Cl (5), F (1,3)
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene C₈H₇BrClFO 253.50 Br (1), Cl (5), OCH₂CH₃ (2), F (3)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The target compound’s difluoromethyl (CF₂H) and nitro-containing analogs (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) exhibit enhanced electrophilicity compared to halogen-only derivatives.

Physicochemical Properties

Compound Name Density (g/cm³) Boiling Point (°C) Solubility LogP (Predicted)
Target Compound 1.6 191.8 Organic solvents (e.g., DCM, ether) 3.40
1-Bromo-3-chloro-5-fluorobenzene 1.72 Not reported Organic solvents ~2.8 (estimated)
2-Bromo-5-chloro-1,3-difluorobenzene Not reported Not reported Soluble in ether, methanol, DCM ~3.1 (estimated)
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene Not reported >200 (estimated) Polar aprotic solvents ~1.5 (estimated)
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene Not reported Not reported Moderate polarity solvents ~3.8 (estimated)

Key Observations :

  • Density : The target compound’s density (1.6 g/cm³) is lower than 1-Bromo-3-chloro-5-fluorobenzene (1.72 g/cm³), likely due to the CF₂H group’s bulk reducing packing efficiency .
  • Boiling Point : Nitro-substituted analogs (e.g., 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) have higher boiling points due to increased polarity and intermolecular interactions .
  • Lipophilicity : The target’s LogP (3.40) suggests moderate hydrophobicity, comparable to ethoxy-containing analogs (e.g., 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene, LogP ~3.8) .

Reactivity Trends :

  • CF₂H in the target compound may stabilize adjacent positions against electrophilic attack but enhance susceptibility to radical reactions.
  • Nitro groups (e.g., in 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) strongly deactivate the ring, limiting further electrophilic substitution .

Biological Activity

1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple halogen atoms in its structure enhances its reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C6H2BrClF2\text{C}_6\text{H}_2\text{BrClF}_2

This structure includes:

  • A benzene ring
  • Bromine (Br) and chlorine (Cl) substituents
  • A difluoromethyl group (–CF2)

These features contribute to its unique chemical properties, influencing its biological activity.

Mechanisms of Biological Activity

The biological activity of 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene is believed to arise from several mechanisms:

  • Reactive Electrophiles : The difluoromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, altering cellular function.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
  • Disruption of Cellular Processes : Interactions with cellular components can lead to apoptosis in cancer cells and inhibit biofilm formation in bacteria.

Antimicrobial Activity

The antimicrobial efficacy of 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene has been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized below:

PathogenMIC (µg/mL)Control (µg/mL)
Staphylococcus aureus12.52 (ciprofloxacin)
Escherichia coli2510 (triclosan)
Candida albicans150.25 (fluconazole)

These results indicate significant antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties. The following table presents the IC50 values obtained from studies on various cancer cell lines:

Cancer Cell LineIC50 (µM)Control (µM)
MCF-7 (Breast)8.00.5 (doxorubicin)
A549 (Lung)10.50.3 (cisplatin)

These findings suggest that the compound may be a promising lead for developing new anticancer agents, particularly against breast and lung cancers.

Study on Biofilm Formation

A recent study investigated the effects of 1-Bromo-2-chloro-3-(difluoromethyl)-5-fluorobenzene on biofilm formation in Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections.

Cytotoxic Effects on Cancer Cells

Another research effort focused on the cytotoxic effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound induced apoptosis through the activation of caspase pathways, indicating a mechanism by which it may exert its anticancer effects.

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